molecular formula C8H6Br2N2 B13473414 1-Bromophthalazine hydrobromide

1-Bromophthalazine hydrobromide

Cat. No.: B13473414
M. Wt: 289.95 g/mol
InChI Key: CKPLSJVGQDFLKY-UHFFFAOYSA-N
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Description

1-Bromophthalazine hydrobromide is an organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromine atom attached to the phthalazine ring system, which is a bicyclic structure consisting of a benzene ring fused to a diazine ring

Preparation Methods

The synthesis of 1-bromophthalazine hydrobromide typically involves the bromination of phthalazine. One common method includes the reaction of phthalazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phthalazine ring. The resulting product is then treated with hydrobromic acid to obtain this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromophthalazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and other organic compounds.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromophthalazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-bromophthalazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and pathways .

Comparison with Similar Compounds

1-Bromophthalazine hydrobromide can be compared with other similar compounds such as:

    1-Chlorophthalazine: Similar in structure but with a chlorine atom instead of bromine.

    1-Iodophthalazine: Contains an iodine atom, which can lead to different reactivity and applications.

    1-Fluorophthalazine: The presence of a fluorine atom imparts unique properties compared to the bromine derivative.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

1-bromophthalazine;hydrobromide

InChI

InChI=1S/C8H5BrN2.BrH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H

InChI Key

CKPLSJVGQDFLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Br.Br

Origin of Product

United States

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